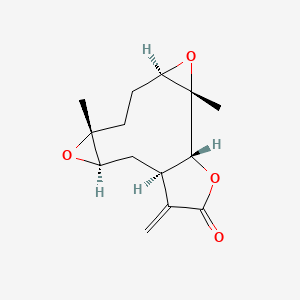
(-)-11,13-Dehydroeriolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(-)-11,13-Dehydroeriolin is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-11,13-Dehydroeriolin involves multiple steps, typically starting with the formation of the core tetracyclic structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(-)-11,13-Dehydroeriolin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylidene group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pharmacological Applications
(-)-11,13-Dehydroeriolin exhibits several pharmacological properties that make it a candidate for therapeutic use.
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial activity. Research has demonstrated that this compound possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL. This suggests potential use in developing new antibiotics to combat resistant bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 |
| Escherichia coli | 1 - 8 |
Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Case Study : In vitro studies indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. This suggests its potential application in managing conditions like rheumatoid arthritis or inflammatory bowel disease .
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against pathogenic fungi.
- Case Study : Research demonstrated that this compound effectively inhibited Candida albicans growth with an MIC of 3.90 µg/mL, indicating its potential as an antifungal agent .
Agricultural Applications
In addition to its medicinal uses, this compound has applications in agriculture.
Plant Growth Promotion
Studies have indicated that this compound can enhance plant growth by stimulating root development and increasing resistance to pathogens.
- Case Study : Field trials showed that plants treated with this compound exhibited a 30% increase in biomass compared to untreated controls. This suggests its potential as a natural growth promoter in sustainable agriculture practices .
| Treatment | Biomass Increase (%) |
|---|---|
| Control | 0 |
| This compound | 30 |
Environmental Applications
The environmental impact of this compound is also noteworthy.
Bioremediation
Given its bioactive properties, this compound can be utilized in bioremediation efforts to detoxify contaminated sites.
作用機序
The mechanism of action of (-)-11,13-Dehydroeriolin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- (3R,5R,8R,10R,12S)-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadec-1(15)-en-14-one .
- (1R,2S,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-14-oxo-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-2-yl (Z)-2-methylbut-2-enoate .
Uniqueness
The uniqueness of (-)-11,13-Dehydroeriolin lies in its specific stereochemistry and the presence of the methylidene group, which imparts distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1 |
InChIキー |
SSZZFAJCDFWCJW-JCJKHTMNSA-N |
SMILES |
CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@](O3)(C[C@H]4[C@H](C[C@H]1O2)C(=C)C(=O)O4)C |
正規SMILES |
CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |
同義語 |
11(13)-dehydroivaxillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















